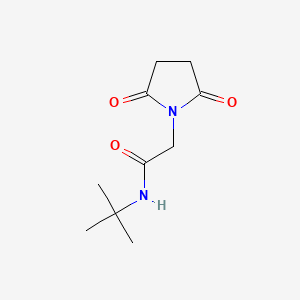

N-tert-butyl-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-tert-butyl-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-10(2,3)11-7(13)6-12-8(14)4-5-9(12)15/h4-6H2,1-3H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKGPIRBWXITFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CN1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001210470 | |

| Record name | N-(1,1-Dimethylethyl)-2,5-dioxo-1-pyrrolidineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001210470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889947-75-5 | |

| Record name | N-(1,1-Dimethylethyl)-2,5-dioxo-1-pyrrolidineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=889947-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1,1-Dimethylethyl)-2,5-dioxo-1-pyrrolidineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001210470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves the reaction of tert-butylamine with 2-(2,5-dioxo-1-pyrrolidinyl)acetic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N-tert-butyl-2-(2,5-dioxopyrrolidin-1-yl)acetamide may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial production also emphasizes the importance of safety measures and environmental considerations during the synthesis process.

Chemical Reactions Analysis

Substitution Reactions

The dioxopyrrolidin-1-yl group undergoes nucleophilic substitution due to its electron-deficient carbonyl system:

-

Thiol Substitution : Reaction with thiols (e.g., tert-butylthiol) in polar aprotic solvents (e.g., MeCN) yields thioether derivatives. This reaction proceeds via SN2 mechanism, with yields ranging from 32% to 75% depending on steric factors .

Reaction Example :

| Thiol | Conditions | Yield | Reference |

|---|---|---|---|

| tert-Butylthiol | MeCN, RT, 16 h | 75% | |

| 2,6-Dichlorobenzenethiol | DCM, TEA, 2 h | 32% |

Amide Bond Cleavage

The acetamide moiety is susceptible to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Treatment with TFA/DCM (20%) cleaves the amide bond, releasing tert-butylamine and regenerating the carboxylic acid .

-

Basic Hydrolysis : NaOH/EtOH at elevated temperatures (50–70°C) yields the corresponding carboxylate salt .

Mechanistic Insight :

Thermal Decomposition

At temperatures >150°C, the dioxopyrrolidin-1-yl ring undergoes retro-Diels-Alder fragmentation, producing succinimide and acrolein derivatives . This behavior is critical for stability assessments in pharmaceutical formulations .

Thermal Degradation Pathway :

Catalytic Reactions

The compound participates in palladium-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura Coupling : With aryl boronic acids in the presence of Pd(PPh₃)₄, yielding biaryl derivatives .

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides under Pd/Xantphos catalysis .

Example :

Biological Interactions

While direct data on this compound is limited, structurally related dioxopyrrolidinyl acetamides show:

-

Enzyme Inhibition : Binding to proteases via the dioxopyrrolidine carbonyl groups .

-

TRPV1 Antagonism : Blocking ion channels in neuropharmacological studies .

Key Finding :

Stability and Storage

Scientific Research Applications

Organic Synthesis

N-tert-butyl-2-(2,5-dioxopyrrolidin-1-yl)acetamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions including oxidation, reduction, and substitution .

Research has indicated that this compound may interact with biological macromolecules, making it a candidate for further studies into its pharmacological properties. Its potential biological activities include:

- Antiseizure Effects : Similar compounds have shown promise in modulating sodium channels and other pathways involved in seizure activity .

- Neuroprotective Properties : Studies suggest that derivatives of this compound may exhibit neuroprotective effects without significant toxicity .

Medicinal Chemistry

Ongoing research is exploring the therapeutic applications of N-tert-butyl-2-(2,5-dioxopyrrolidin-1-yl)acetamide. Its potential as a drug candidate is being investigated for:

- Anticonvulsant Activity : Preliminary studies indicate that it may possess properties beneficial for treating epilepsy .

- Cancer Treatment : Its unique structure may allow it to interact with cancer-related pathways, although specific studies are still needed to confirm efficacy .

Material Science

The compound is also being explored for its utility in developing new materials. Its chemical structure allows it to be incorporated into organic electronic materials, which could lead to advancements in semiconductors and light-emitting diodes (LEDs) .

Case Study 1: Antiseizure Activity

A study investigating the antiseizure potential of related compounds demonstrated significant efficacy in rodent models. The mechanism involved modulation of sodium channels and TRPV1 receptor antagonism . This suggests that N-tert-butyl-2-(2,5-dioxopyrrolidin-1-yl)acetamide could have similar effects.

Case Study 2: Neurotoxicity Assessment

Another research effort assessed the neurotoxicity of various derivatives of this compound. Results indicated minimal impact on HepG2 cell viability at therapeutic concentrations, supporting its safety profile for further development .

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

N-(tert-butyl)-2-(2,5-dioxo-1-pyrrolidinyl)propionamide: Similar structure with a propionamide group instead of acetamide.

N-(tert-butyl)-2-(2,5-dioxo-1-pyrrolidinyl)butyramide: Contains a butyramide group, offering different chemical properties.

N-(tert-butyl)-2-(2,5-dioxo-1-pyrrolidinyl)valeramide: Features a valeramide group, which may affect its reactivity and applications.

Uniqueness

N-tert-butyl-2-(2,5-dioxopyrrolidin-1-yl)acetamide is unique due to its specific combination of functional groups and structural features. The presence of the tert-butyl group and the pyrrolidinyl ring with keto groups provides distinct chemical reactivity and potential for diverse applications in research and industry.

Biological Activity

N-tert-butyl-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-tert-butyl-2-(2,5-dioxopyrrolidin-1-yl)acetamide consists of a tert-butyl group linked to an acetamide moiety, which is further connected to a pyrrolidinyl ring featuring two keto groups. This structural configuration is significant as it may influence the compound's interaction with biological targets.

The biological activity of N-tert-butyl-2-(2,5-dioxopyrrolidin-1-yl)acetamide is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways and mechanisms depend on the context of the application, but preliminary studies suggest involvement in neurotransmission modulation and potential anticonvulsant properties .

Anticonvulsant Properties

Research indicates that compounds derived from the pyrrolidine-2,5-dione scaffold exhibit significant anticonvulsant activity. For instance, studies have demonstrated that derivatives similar to N-tert-butyl-2-(2,5-dioxopyrrolidin-1-yl)acetamide show efficacy in various seizure models, including:

| Compound | ED50 (mg/kg) | Test Type |

|---|---|---|

| Compound 22 | 23.7 (MES) | Maximal Electroshock |

| Compound 22 | 22.4 (6 Hz) | 6 Hz Seizure Test |

| Compound 22 | 59.4 (scPTZ) | Pentylenetetrazole Seizures |

These findings suggest that this compound may inhibit sodium and calcium currents or act as a TRPV1 receptor antagonist, contributing to its anticonvulsant effects .

Neuroprotective Effects

In vitro studies have shown that N-tert-butyl-2-(2,5-dioxopyrrolidin-1-yl)acetamide can enhance the viability of neuroblastoma cells (SH-SY5Y), indicating potential neuroprotective properties. The mechanism behind this effect may involve the modulation of ion channel activities and neuroinflammatory pathways .

In Vivo Studies

In vivo studies have utilized various animal models to evaluate the efficacy of N-tert-butyl-2-(2,5-dioxopyrrolidin-1-yl)acetamide in treating conditions like epilepsy and neuropathic pain. The compound demonstrated favorable pharmacokinetic profiles and ADME-Tox properties, making it a candidate for further preclinical development.

Comparative Analysis with Other Compounds

A comparative analysis with other known anticonvulsants such as ethosuximide and valproic acid revealed that N-tert-butyl-2-(2,5-dioxopyrrolidin-1-yl)acetamide exhibits comparable or superior efficacy in specific seizure models. This positions it as a potentially valuable addition to existing therapeutic options for epilepsy .

Q & A

Q. How should waste containing this compound be disposed of in compliance with ecological regulations?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.